N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: is a synthetic organic compound characterized by its complex structure, which includes a chloro-substituted phenyl ring, an ethoxy-substituted phenyl ring, and a methylsulfonyl group attached to an alaninamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide typically involves multi-step organic reactions. One common approach includes:
Starting Materials: 5-chloro-2-methylaniline, 4-ethoxybenzaldehyde, and methylsulfonyl chloride.
Step 1: Formation of an imine intermediate by reacting 5-chloro-2-methylaniline with 4-ethoxybenzaldehyde under acidic conditions.
Step 2: Reduction of the imine intermediate to form the corresponding amine.
Step 3: Acylation of the amine with methylsulfonyl chloride to introduce the methylsulfonyl group.
Step 4: Coupling of the resulting intermediate with alanine or its derivatives to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Using catalysts and optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Scale-Up Techniques: Employing continuous flow reactors and automated systems to ensure consistent production at a larger scale.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), hydrogen peroxide (H~2~O~2~).
Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Chemistry: Employed in the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide involves:
Molecular Targets: Binding to specific enzymes or receptors in biological systems.
Pathways Involved: Modulating biochemical pathways, such as signal transduction or metabolic processes, leading to desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)alaninamide: Similar structure but with a methoxy group instead of an ethoxy group.
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(ethylsulfonyl)alaninamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
N-(5-chloro-2-methylphenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-ethoxy-N-methylsulfonylanilino)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O4S/c1-5-26-17-10-8-16(9-11-17)22(27(4,24)25)14(3)19(23)21-18-12-15(20)7-6-13(18)2/h6-12,14H,5H2,1-4H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNYKHJDTMIUDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=C(C=CC(=C2)Cl)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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